2-(4-Fluorophenyl)quinoline-8-carboxamide: A Technical Guide to Conformationally Locked PARP-1 Inhibitors
2-(4-Fluorophenyl)quinoline-8-carboxamide: A Technical Guide to Conformationally Locked PARP-1 Inhibitors
Executive Summary
The development of targeted cancer therapies has been revolutionized by the concept of synthetic lethality, particularly through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes in homologous recombination (HR)-deficient tumors[1]. Among the diverse chemical scaffolds developed to target PARP-1 and PARP-2, the quinoline-8-carboxamide class represents a highly privileged, conformationally locked pharmacophore[2].
2-(4-Fluorophenyl)quinoline-8-carboxamide (CAS: 655222-52-9 / 618098-68-3) is a highly optimized derivative within this class[3]. By leveraging an intramolecular hydrogen bond and precise steric targeting of the PARP-1 catalytic cleft, this compound acts as a potent NAD+ competitive inhibitor and a robust PARP-trapping agent[4]. This whitepaper provides an in-depth mechanistic, synthetic, and biological evaluation of 2-(4-fluorophenyl)quinoline-8-carboxamide, designed for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
The efficacy of 2-(4-fluorophenyl)quinoline-8-carboxamide is rooted in its precise physicochemical properties, which dictate its pharmacokinetics and target affinity.
Quantitative Data: Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | 2-(4-Fluorophenyl)quinoline-8-carboxamide | Optimized for the PARP-1 hydrophobic pocket. |
| CAS Numbers | 655222-52-9, 618098-68-3 | Primary identifiers for commercial and synthetic tracking[3]. |
| Molecular Formula | C16H11FN2O | Ensures a low molecular weight (266.27 g/mol ) for optimal cell penetrance. |
| Molecular Weight | 266.27 g/mol | Falls well within Lipinski's Rule of 5, predicting high oral bioavailability. |
| H-Bond Donors | 1 (Amide NH2) | Essential for interacting with Gly863 in the PARP-1 active site. |
| H-Bond Acceptors | 2 (Amide C=O, Quinoline N) | Facilitates the critical intramolecular hydrogen bond[4]. |
The Causality of the Intramolecular Hydrogen Bond
The most critical structural feature of the quinoline-8-carboxamide scaffold is the intramolecular hydrogen bond formed between one of the protons of the 8-carboxamide group and the N1 nitrogen of the quinoline ring[5]. This non-covalent interaction restricts the rotation of the amide bond, locking it into an anti conformation. This conformation perfectly mimics the spatial arrangement of the carboxamide group in nicotinamide (the endogenous substrate of PARP-1), allowing the molecule to seamlessly dock into the NAD+ binding pocket[2].
Mechanistic Pharmacology: PARP Trapping & Synthetic Lethality
The biological activity of 2-(4-fluorophenyl)quinoline-8-carboxamide is biphasic, involving both catalytic inhibition and physical trapping of the enzyme.
Catalytic Inhibition
When single-strand breaks (SSBs) occur, PARP-1 is recruited to the DNA damage site via its N-terminal zinc-finger motifs[6]. Upon binding, PARP-1 hydrolyzes NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit downstream repair proteins like XRCC1[7]. 2-(4-Fluorophenyl)quinoline-8-carboxamide competitively binds to the NAD+ catalytic domain, preventing PAR chain synthesis and halting the Base Excision Repair (BER) pathway[6].
PARP Trapping & Synthetic Lethality
Beyond catalytic inhibition, the compound induces an allosteric change in PARP-1, preventing its dissociation from the DNA. This phenomenon, known as "PARP trapping," creates a physical roadblock for the replication machinery[8]. When a replication fork collides with the trapped PARP-DNA complex, the fork collapses, converting the SSB into a lethal double-strand break (DSB)[1]. In normal cells, DSBs are repaired by Homologous Recombination (HR). However, in tumors with BRCA1/2 mutations (HR-deficient), the cells are forced to rely on error-prone repair mechanisms, leading to genomic instability and apoptosis—a textbook example of synthetic lethality[1].
Fig 1. Mechanism of PARP-1 inhibition and synthetic lethality by quinoline-8-carboxamides.
Structure-Activity Relationship (SAR)
The choice of a 2-(4-fluorophenyl) substitution is not arbitrary; it is the result of rigorous SAR optimization.
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Regiochemistry (2- vs. 3-Substitution): Substitutions at the 3-position of the quinoline ring result in a severe loss of potency (IC50 > 10 µM) because the PARP-1 active site features a narrow cleft that sterically clashes with 3-substituents[4]. Conversely, 2-substituted quinolines project their aryl rings into an adjacent hydrophobic pocket, significantly enhancing binding affinity[5].
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Fluorine Substitution: The addition of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it increases the lipophilicity of the molecule, enhancing favorable van der Waals interactions within the hydrophobic pocket. Second, it blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the chemically labile para position, thereby extending the compound's metabolic half-life.
Quantitative Data: SAR Comparison
| Compound | Substitution | PARP-1 IC50 (µM) | Mechanism / Causality |
| Quinoline-8-carboxamide | None | ~1.20 | Baseline NAD+ Competitive Inhibition[5] |
| 3-Phenylquinoline-8-carboxamide | C3-Phenyl | >10.0 | Steric Clash in Active Site Cleft[5] |
| 2-Phenylquinoline-8-carboxamide | C2-Phenyl | 0.50 - 0.80 | Optimal Hydrophobic Pocket Binding[5] |
| 2-(4-Fluorophenyl)quinoline-8-carboxamide | C2-(4-Fluorophenyl) | <0.50 | Enhanced Lipophilic Contact & Stability |
Synthetic Methodology & Workflow
The synthesis of 2-(4-fluorophenyl)quinoline-8-carboxamide requires a highly regioselective approach. The workflow capitalizes on the differential reactivity of the halogens in 2,8-dibromoquinoline. The C2-Br bond is highly activated toward oxidative addition by palladium due to the electron-withdrawing nature of the adjacent quinoline nitrogen, allowing for selective cross-coupling[5].
Protocol: Regioselective Synthesis
Step 1: Regioselective Suzuki-Miyaura Coupling
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Procedure: Combine 2,8-dibromoquinoline (1.0 eq) and 4-fluorophenylboronic acid (1.05 eq) in a degassed mixture of toluene/ethanol (4:1). Add aqueous Na2CO3 (2.0 M, 2.0 eq) and the catalyst Pd(PPh3)4 (0.05 eq). Reflux the mixture at 90°C for 8 hours under an argon atmosphere[5].
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Causality: The strict stoichiometric control (1.05 eq of boronic acid) and the inherent electronic activation of the C2 position ensure that coupling occurs exclusively at C2, leaving the C8-Br intact for downstream functionalization.
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Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel chromatography to yield 2-(4-fluorophenyl)-8-bromoquinoline.
Step 2: Lithium-Halogen Exchange and Carboxamidation
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Procedure: Dissolve the purified 2-(4-fluorophenyl)-8-bromoquinoline in anhydrous THF under argon and cool to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq) and stir for 30 minutes to generate the 8-lithio intermediate[5].
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Carboxamidation: Add trimethylsilyl isocyanate (TMS-NCO, 1.5 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature over 2 hours[5].
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Causality: TMS-NCO acts as a highly efficient, electrophilic cyanate equivalent. Upon aqueous workup, the TMS group is rapidly hydrolyzed, directly yielding the primary carboxamide without the need for intermediate nitriles or carboxylic acids.
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Isolation: Quench with saturated aqueous NH4Cl, extract with CH2Cl2, concentrate, and recrystallize to yield pure 2-(4-fluorophenyl)quinoline-8-carboxamide.
Fig 2. Regioselective synthetic workflow for 2-(4-Fluorophenyl)quinoline-8-carboxamide.
In Vitro Experimental Protocols
To ensure scientific integrity, every biological assay must function as a self-validating system. The following protocols include internal controls to verify both target engagement and phenotypic outcomes.
Protocol A: PARP-1 Chemiluminescent Catalytic Inhibition Assay
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Objective: Quantify the IC50 of the compound against recombinant human PARP-1.
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Self-Validating Setup: Use Olaparib as a positive control (expected IC50 ~5 nM) and DMSO vehicle as a negative control to establish the dynamic range of the assay.
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Methodology:
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Prepare a 96-well plate pre-coated with histones and activated with nicked DNA (e.g., Trevigen PARP assay kit)[5].
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Dilute 2-(4-fluorophenyl)quinoline-8-carboxamide in assay buffer to create a 10-point concentration curve (0.1 nM to 10 µM).
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Add 0.5 Units of recombinant human PARP-1 enzyme per well and incubate with the inhibitor for 15 minutes at room temperature.
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Initiate the reaction by adding a master mix containing NAD+ and biotinylated-NAD+. Incubate for exactly 60 minutes.
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Wash the plate 4 times with PBS-Triton X-100 (0.1%) to remove unincorporated NAD+.
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Add Streptavidin-HRP conjugate, incubate for 30 minutes, wash, and add chemiluminescent substrate.
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Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter non-linear regression model.
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Protocol B: Clonogenic Survival Assay (Synthetic Lethality)
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Objective: Validate the synthetic lethal interaction in HR-deficient cells.
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Self-Validating Setup: Compare the cytotoxicity of the compound in BRCA1-deficient cells (e.g., MDA-MB-436) versus BRCA1-proficient isogenic control cells. A true PARP inhibitor will show a >50-fold shift in the IC50 between the two cell lines.
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Methodology:
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Seed BRCA1-/- and BRCA1+/+ cells at low density (500 cells/well) in 6-well plates.
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Allow 24 hours for cellular attachment.
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Treat cells with varying concentrations of the compound (1 nM to 10 µM) or DMSO vehicle.
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Incubate for 10–14 days, replacing the drug-containing media every 3 days, until visible colonies form in the vehicle control wells.
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Fix the colonies with 100% methanol for 15 minutes at room temperature.
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Stain with 0.5% crystal violet solution for 30 minutes. Wash gently with distilled water and air dry.
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Count colonies containing >50 cells. Plot the surviving fraction relative to the vehicle control to determine the lethal dose.
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References
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Lord, A.-M., Mahon, M. F., Lloyd, M. D., & Threadgill, M. D. "Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor." Journal of Medicinal Chemistry, 2009, 52(3), 868–877. Available at:[Link]
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Rose, M., et al. "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance." Frontiers in Oncology, 2020, 10:1737. Available at:[Link]
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Kim, H., et al. "PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them." International Journal of Molecular Sciences, 2022, 23(15), 8412. Available at:[Link]
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